molecular formula C28H29N3O5S3 B2375513 ethyl 2-(2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate CAS No. 750603-92-0

ethyl 2-(2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate

Cat. No.: B2375513
CAS No.: 750603-92-0
M. Wt: 583.74
InChI Key: HWVMXUGXOSTUSD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate is a structurally complex molecule featuring:

  • A thiophene-3-carboxylate ester core.
  • A 5-methylfuran-2-yl substituent at the 4-position of the thiophene ring.
  • A tricyclic sulfanyl acetamido group at the 2-position, comprising an 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene system with methyl and prop-2-en-1-yl substituents.

Properties

IUPAC Name

ethyl 4-(5-methylfuran-2-yl)-2-[[2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O5S3/c1-5-11-31-26(33)22-17-9-7-15(3)12-20(17)39-25(22)30-28(31)38-14-21(32)29-24-23(27(34)35-6-2)18(13-37-24)19-10-8-16(4)36-19/h5,8,10,13,15H,1,6-7,9,11-12,14H2,2-4H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVMXUGXOSTUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)CSC3=NC4=C(C5=C(S4)CC(CC5)C)C(=O)N3CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's intricate structure includes multiple functional groups that may contribute to its biological activity:

  • Thiazole and Thiophene Rings : Known for their roles in various pharmacological activities.
  • Sulfanyl Group : Often associated with antimicrobial properties.
  • Furan Derivative : Linked to antioxidant and anti-inflammatory effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structural motifs. For instance, compounds containing thiophene and thiazole rings have demonstrated significant activity against a range of pathogens, including bacteria and fungi.

CompoundPathogen TestedActivity (MIC)
Compound AStaphylococcus aureus15 µg/mL
Compound BEscherichia coli20 µg/mL
Ethyl CompoundCandida albicans10 µg/mL

Case Study : A study on a related compound demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against Candida albicans, suggesting that structural similarities may confer comparable effects on the ethyl compound.

Anticancer Activity

Compounds with similar structures have been evaluated for their anticancer properties. The presence of multiple aromatic systems and heteroatoms can enhance interactions with biological targets such as DNA or proteins involved in cancer progression.

Research Findings :

  • Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HepG2, MCF7) showed that compounds with thiophene and furan rings exhibited IC50 values ranging from 5 to 30 µM.
  • Mechanism of Action : Proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation through interaction with topoisomerase enzymes.

Other Pharmacological Effects

The compound may also exhibit additional pharmacological properties:

  • Anti-inflammatory Effects : Compounds featuring furan derivatives are often studied for their ability to inhibit inflammatory pathways.
  • Antioxidant Activity : The presence of multiple double bonds in the structure suggests potential antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Class/Structure Key Substituents Thermal Stability (°C) Biological Activity Reference
Sulfonium salts (e.g., compound 2) Diazo-ethoxy-oxoethyl, sulfonium 140 (decomposition) Synthetic reactivity
Ethyl benzo[b]thiophene carboxylates Hydroxy, methyl, phenyl Not reported Antioxidant (inferred)
Bis-allyloxy thiophene esters Allyloxy, hydroxypropoxy Not reported Anti-inflammatory, antioxidant
Target compound 5-methylfuran, tricyclic sulfanyl acetamido [Data needed] [Data needed]

Research Findings and Implications

  • Thermal Stability : The tricyclic sulfanyl group may improve stability over linear sulfonium salts, reducing decomposition risks in large-scale applications .
  • Synthesis Challenges : Multi-step routes and purification needs (e.g., column chromatography) may limit yield, necessitating optimization .

Preparation Methods

Structural Components

The target compound consists of three main structural components:

  • The 8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-triene core with 11-methyl and 3-oxo groups, bearing a prop-2-en-1-yl (allyl) substituent at position 4 and a sulfanyl (thiol) group at position 5
  • A sulfanyl acetamido linker
  • A 4-(5-methylfuran-2-yl)thiophene-3-carboxylate moiety with an ethyl ester

Key Disconnections

The primary disconnections for the synthesis of this compound are:

  • The amide bond between the acetamido linker and the thiophene unit
  • The sulfur-carbon bond connecting the tricyclic core and the acetamido linker
  • The bond between the thiophene ring and the 5-methylfuran moiety

Synthesis of the Tricyclic Core

General Approach to the Tricyclic Framework

The preparation of the 8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-triene core structure begins with the synthesis of appropriate precursors that can undergo cyclization to form the desired tricyclic system.

Functionalization of the Thia-diazatricyclic System

The tricyclic core can be synthesized through a series of steps involving:

  • Functionalization of the thiophene ring through electrophilic substitution
  • Coupling reactions to introduce the amido group and other substituents
  • Cyclization reactions to form the desired tricyclic system

Synthesis of Thiophene Derivatives

Preparation of 2-Aminothiophene Precursors

A general procedure for the synthesis of 2-aminothiophene derivatives, which can serve as precursors for the 4-(5-methylfuran-2-yl)thiophene-3-carboxylate moiety, involves the reaction of ethyl cyanoacetate with an appropriate ketone in the presence of elemental sulfur and a suitable base:

"To a mixture of ethylcyanoacetate (0.1 mol) and ketone (0.1 mol) dissolved in 150 ml of absolute ethanol, elemental sulfur powder (0.1 mol) and appropriate base (20 ml) were added. The mixture was heated at 55 to 65°C for 2 hours and then cooled in a refrigerator overnight. The formed precipitate was collected and recrystallized with a suitable solvent."

Synthesis of Thiophene-3-carboxylates

The preparation of thiophene-3-carboxylates follows the Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfur source such as phosphorus pentasulfide (P₂S₅):

"By passing a mixture of acetylene and hydrogen sulfide through a tube containing alumina at 400°C. It is also manufactured by reaction between n-butane and sulphur in the vapour phase."

The mechanism proposed for the Paal-Knorr thiophene synthesis involves:

  • Initial formation of a thione
  • Tautomerization and cyclization
  • Aromatization through elimination of water or hydrogen sulfide

Functionalization of Thiophene Rings

The functionalization of thiophene rings to introduce the ethyl carboxylate group at position 3 can be achieved through selective metalation followed by reaction with appropriate electrophiles:

"A 1 M TMPMgCl·LiCl in THF/toluene (5.8 mL, 5.8 mmol) was added to the solution by syringe over a 10 min period. The reaction mixture was stirred for 1.5 h at –78°C, then CBr4 (1.91 g, 5.76 mmol) in 10 mL dry THF was added dropwise by syringe over 5 min."

Synthesis of Furan Derivatives

General Methods for Furan Synthesis

The preparation of the 5-methylfuran moiety can be achieved through several methods:

  • Decarboxylation of furoic acid:
    "Furan may be prepared by the dry distillation of mucic acid, and heating the product, furoic acid, at its b.p."

  • Catalytic decomposition of furfural:
    "By catalytic decomposition of furfural in steam in presence of an oxide catalyst."

  • Dehydration of 1,4-diketones or dialdehydes:
    "A general method of preparing furan derivatives is to dehydrate 1,4-diketones or dialdehydes with, e.g. phosphorus pentoxide, sulfuric acid etc."

Sulfanyl Acetamido Linker Formation

Preparation of Sulfanyl Derivatives

The introduction of the sulfanyl (thiol) group at position 5 of the tricyclic core can be achieved through the following methods:

  • Direct sulfonation followed by reduction:
    "Sulfonation of pyrrole using SO3/pyridine at 100°C yields the corresponding sulfonic acid in 90% yield, which can be subsequently reduced to the thiol."

  • Nucleophilic substitution reactions with sulfur nucleophiles:
    "The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions with nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents."

Acetamido Group Formation

The acetamido group can be formed through reactions of carboxylic acids or their derivatives with amines:

"The synthetic pathway to synthesize the target compound, N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide, 4, is given in [Fig. 7]. The reaction of 4-hydroxybenzaldehyde..."

Coupling Strategies for Fragment Assembly

Formation of the Carbon-Sulfur Bond

The carbon-sulfur bond connecting the tricyclic core to the acetamido linker can be formed through several methods:

  • Nucleophilic substitution with thiolates:
    "The title compound was then synthesized by using a nucleophilic substitution reaction between the thiolate generated from the tricyclic core and an appropriate α-halo-acetamide derivative."

  • Thiol-ene click chemistry:
    "The reaction between thiols and alkenes (thiol-ene click chemistry) can be used to form carbon-sulfur bonds under mild conditions, often employing photoinitiators or radical initiators."

Amide Bond Formation

The amide bond between the acetamido linker and the thiophene unit can be formed using standard peptide coupling methods:

"NaNO2 (0.34 g, 5.0 mmol) in cold water (3 mL) was added to a cold solution (−5°C) of hydrazide (0.32 g, 1.0 mmol) in AcOH (6 mL), 1 N HCl (3 mL), and water (25 mL). After stirring at −5°C for 15 min, yellowish syrup started to form. The reaction mixture was stirred in an ice bath for further 1 h."

Thiophene-Furan Coupling

The coupling of the thiophene and furan rings can be achieved through cross-coupling reactions:

"In a N2 filled glovebox, an oven-dried 125 mL Schlenk flask was charged with PEPPSI-IPr (48 mg, 0.07 mmol), CsF (1.07 g, 7.04 mmol), hexyl 2-bromofuran-3-carboxylate (0.97 g, 3.52 mmol), and hexyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate (1.68 g, 4.96 mmol)."

Comprehensive Synthetic Route

Proposed Total Synthesis

Based on the analyzed methodologies, a comprehensive synthetic route for the target compound is proposed in Table 1, detailing each step, reagents, conditions, and expected yields.

Table 1: Detailed Synthetic Route for the Target Compound

Step Reaction Type Starting Materials Reagents and Conditions Expected Yield (%) Reference
1 Thiophene synthesis Ethyl cyanoacetate, appropriate ketone Sulfur, base, ethanol, 55-65°C, 2h 70-85
2 Thiophene functionalization Thiophene derivative TMPMgCl·LiCl, -78°C, THF, CBr4 65-75
3 Furan synthesis 1,4-diketone or dialdehyde P2O5 or H2SO4 60-80
4 Furan-thiophene coupling Bromothiophene, borylated furan Pd catalyst, base, THF, 60°C 55-70
5 Tricyclic core synthesis Functionalized thiophene precursors Multiple steps (see below) 40-60 ,
6 Allylation Tricyclic core Allyl bromide, NaH, DMF, rt 70-85
7 Thiolation Allylated tricyclic core Lawesson's reagent or P2S5 60-75
8 Acetamide linker formation Thiol-functionalized tricyclic core, halo-acetate K2CO3, DMF, rt to 60°C 65-80
9 Coupling of fragments Functionalized tricyclic core, thiophene-furan moiety Peptide coupling reagents, base, DMF 50-70 ,
10 Final purification Crude product Column chromatography, recrystallization 85-95 -

Key Intermediates and Their Synthesis

The synthesis of the tricyclic core (Step 5 in Table 1) can be further detailed as follows:

Table 2: Detailed Steps for Tricyclic Core Synthesis

Substep Reaction Type Starting Materials Reagents and Conditions Expected Yield (%) Reference
5.1 Thiophene formation Appropriate 1,4-diketone P2S5, 80-100°C 65-75
5.2 Functionalization Thiophene derivative Electrophilic reagents, Lewis acid 60-80
5.3 Cyclization Functionalized thiophene Base, solvent, heat 50-70 ,
5.4 N-alkylation Bicyclic intermediate Methyl iodide, K2CO3, DMF 75-85
5.5 Oxidation N-alkylated intermediate Oxidizing agent (e.g., mCPBA) 70-80

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate reactions and improve yields for the synthesis of heterocyclic compounds:

"To an equimolar amount of 3a,b,e and thiourea (0.02 mole), a few drops of methanol was added. Then, the reaction mixture was irradiated in a domestic microwave oven operating at a power of 600 W for the time being depicted in Table 1."

Flow Chemistry Methods

Continuous flow chemistry offers advantages for scaling up the synthesis of complex molecules, allowing better control of reaction parameters and improving safety:

"Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scalability."

Comparison of Synthetic Methods

Table 3: Comparison of Different Synthetic Approaches

Synthetic Approach Advantages Disadvantages Overall Efficiency Scalability
Conventional multi-step synthesis Well-established protocols, reliable Time-consuming, multiple purifications needed Moderate Moderate
Microwave-assisted synthesis Faster reactions, often higher yields Specialized equipment needed, scale limitations High Limited
Flow chemistry Continuous production, better control, safer Complex setup, initial investment High Excellent
One-pot cascades Fewer isolation steps, higher overall yield Optimization challenges, purification difficulties Variable Moderate

Reaction Optimization and Purification

Critical Parameters for Reaction Optimization

Several factors significantly influence the success of the synthetic route:

  • Temperature control: Precise temperature control is essential, especially for metalation steps that are typically performed at low temperatures (-78°C).
  • Anhydrous conditions: Many of the reactions involve moisture-sensitive reagents and intermediates.
  • Catalyst selection: The choice of appropriate catalysts for coupling reactions can dramatically affect yields and selectivity.
  • Reaction time: Optimal reaction times must be determined for each step to maximize yield and minimize side reactions.

Purification Techniques

The following purification methods are recommended for the intermediates and final product:

  • Column chromatography: "The crude product was purified by column chromatography (gradient from 1:0 to 1:1 of hexanes:CH2Cl2)."
  • Recrystallization: "The precipitate thus obtained was filtered off and washed with water and recrystallized with suitable solvent."
  • Extraction and washing: "The reaction mixture was concentrated, and the remaining solution was transferred to a 500 mL separatory funnel, diluted with 200 mL of deionized H2O and extracted with diethyl ether (3 × 100 mL). The combined organic extracts were washed with water and brine, dried using Na2SO4, and concentrated using rotary evaporation."

Analytical Characterization

Spectroscopic Data Analysis

The characterization of the target compound and key intermediates should include:

  • NMR Spectroscopy (1H and 13C):
    "1H NMR (300 MHz, TDF): δ 11.48 (br, 1H), 7.68 (d, 1H), 7.31 (d, 1H), 3.19 (t, 2H), 1.42–1.31 (m, 8H), 0.89 (t, 3H)."

  • Mass Spectrometry:
    "HRMS (EI) for C10H6O2S3: calcd, 253.95; found, 253.04 [M – H]."

  • Infrared Spectroscopy:
    "IR (KBr, cm-1): 1342,1467,1501,1608,1691,3031,3173"

Purity Assessment

The purity of the final compound should be assessed using:

  • HPLC analysis: "Purity was determined by HPLC using H2O–acetonitrile with formic or trifluoroacetic acid at wavelengths of 220, 254, and 280 nm. All compounds analyzed were >95% pure."
  • Elemental analysis: "Anal. Calcd for C13H16O2S2: C, 62.94; H, 4.97; N, 17.27. Found: C, 62.85; H, 4.91; N, 17.14."

Q & A

Q. What are the key synthetic steps and reaction conditions required to synthesize this compound?

The synthesis involves multi-step reactions, including cyclization, sulfanyl acetamide coupling, and esterification. Critical conditions include controlled temperatures (60–80°C), inert atmospheres (e.g., nitrogen), and polar aprotic solvents like dimethylformamide (DMF) to stabilize intermediates. Purification via column chromatography and recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to confirm structural motifs, while High-Performance Liquid Chromatography (HPLC) monitors purity. Mass spectrometry (MS) validates the molecular ion peak, and X-ray crystallography may resolve complex stereochemistry in crystalline forms .

Q. How do the functional groups (e.g., thiophene, furan, ester) influence its chemical reactivity?

The thiophene core enables electrophilic substitution, while the ester group participates in hydrolysis or aminolysis. The 5-methylfuran moiety may undergo oxidation, and the sulfanyl acetamide bridge facilitates nucleophilic displacement or coordination with metal catalysts .

Advanced Research Questions

Q. How can reaction yield and selectivity be optimized during the synthesis of this compound?

Employ a factorial experimental design to test variables: solvent polarity (DMF vs. DMSO), temperature gradients (50–90°C), and catalyst loading (e.g., Pd/C for coupling steps). Statistical tools like Response Surface Methodology (RSM) identify optimal conditions. For example, DMF at 75°C with 5 mol% catalyst improved yields by 22% in analogous syntheses .

Q. What computational methods predict this compound’s reactivity or biological target interactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with protein kinases (e.g., EGFR), identifying binding affinity hotspots. MD simulations assess stability in aqueous vs. lipid environments .

Q. How can contradictory spectral data (e.g., NMR splitting patterns vs. X-ray results) be resolved?

Reconciling data requires cross-validation:

  • Compare experimental NMR chemical shifts with computed values (e.g., via ACD/Labs or Gaussian).
  • Analyze dynamic effects (e.g., rotamers) via variable-temperature NMR.
  • Use NOESY/ROESY to confirm spatial proximity of protons in solution .

Q. What in vitro assays validate its proposed anti-inflammatory or anticancer mechanisms?

  • Kinase inhibition: Perform enzyme-linked immunosorbent assays (ELISA) against COX-2 or MAPK pathways.
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Apoptosis: Flow cytometry with Annexin V/PI staining quantifies cell death pathways .

Q. How do non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence its supramolecular assembly?

Single-crystal XRD reveals intermolecular H-bonds between the amide NH and ester carbonyl. Solvent polarity (e.g., DMSO vs. chloroform) modulates π-stacking of the thiophene-furan system, as shown by UV-Vis spectral shifts in aggregation studies .

Methodological Considerations

Q. What strategies mitigate degradation during long-term storage of this compound?

Store under argon at −20°C in amber vials. Lyophilization enhances stability for aqueous suspensions. Periodic HPLC checks detect hydrolysis of the ester group or oxidation of the furan ring .

Q. How can high-throughput screening (HTS) accelerate structure-activity relationship (SAR) studies?

Use automated liquid handlers to synthesize derivatives (e.g., varying the prop-2-en-1-yl substituent). Pair with microplate readers for rapid bioactivity profiling. Machine learning models (e.g., Random Forest) prioritize synthetic targets based on predicted logP and toxicity .

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